[1-(4-Bromophenyl)cyclopropyl]acetonitrile
Overview
Description
1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
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Organic Synthesis
- Acetonitrile, a compound structurally similar to “[1-(4-Bromophenyl)cyclopropyl]acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- It has led to the development of new methods for the synthesis of a variety of important compounds .
- The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
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Electrochemical Conversions
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Cyanomethylation
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Tetrasubstituted Olefins
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Heterocyclic Compounds
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Amidation
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Pyrazole Synthesis
- Pyrazole synthesis is a field where compounds like acetonitrile can be used .
- A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
- One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
- In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
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N-Arylation
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Regioselective Synthesis
- An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
- A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .
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1,3,4-Trisubstituted Pyrazoles Synthesis
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Ring-Opening Reaction of 2H-Azirines
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Ruthenium-Catalyzed Hydrogen Transfer
properties
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADLHUKQWHMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]acetonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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